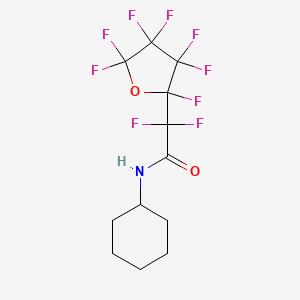
N-cyclohexyl-2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It consists of a cyclohexyl group, a difluoroacetamide moiety, and a heptafluorooxolan-2-yl substituent.
- The compound’s molecular formula is C12H12F9NO2, and its average mass is approximately 373.2 Da .
N-cyclohexyl-2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)acetamide: is a chemical compound with the following IUPAC name: N-Cyclohexyl-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One possible route includes the coupling of a difluoroacetamide derivative with a suitable thienopyrimidine precursor.
Reaction Conditions: Specific reaction conditions may vary, but palladium-catalyzed cross-coupling reactions (such as Suzuki–Miyaura coupling) are commonly employed for constructing the key bonds.
Industrial Production: While industrial-scale production methods are proprietary, academic research often informs the development of scalable processes.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Boron-based reagents (e.g., organotrifluoroborates) play a crucial role in its synthesis.
Major Products: The specific products formed depend on the reaction conditions and substituents. Detailed studies are needed to identify all possible products.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and applications in designing new materials.
Biology: Investigating its interactions with biological targets (e.g., enzymes, receptors) can provide insights into drug design.
Medicine: Potential pharmaceutical applications may include antiviral or anticancer agents.
Industry: Its unique properties could find use in specialty chemicals or materials.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets (e.g., proteins, nucleic acids).
- Further studies are needed to elucidate the precise pathways and biological effects.
Comparison with Similar Compounds
Uniqueness: Its combination of cyclohexyl, difluoroacetamide, and heptafluorooxolan-2-yl groups sets it apart.
Similar Compounds: Related compounds include other thienopyrimidines or difluoroacetamides.
Remember that this compound’s applications and properties are still an active area of research, and further studies will enhance our understanding
Properties
Molecular Formula |
C12H12F9NO2 |
|---|---|
Molecular Weight |
373.21 g/mol |
IUPAC Name |
N-cyclohexyl-2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)acetamide |
InChI |
InChI=1S/C12H12F9NO2/c13-8(14,7(23)22-6-4-2-1-3-5-6)11(19)9(15,16)10(17,18)12(20,21)24-11/h6H,1-5H2,(H,22,23) |
InChI Key |
DSXFWEWRTUHFOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(C2(C(C(C(O2)(F)F)(F)F)(F)F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















